Tebutam
Overview
Description
Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2 . It is an agrochemical used as a herbicide . It has a role as a xenobiotic, an environmental contaminant, a herbicide, and an agrochemical .
Molecular Structure Analysis
The molecular formula of this compound is C15H23NO . The IUPAC name is N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide . The InChI is InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 . The molecular weight is 233.35 g/mol .
Scientific Research Applications
Prognostic Value in Cardiac Conditions
Tebutam's application in cardiac conditions has been highlighted in several studies. The prognostic value of dobutamine-atropine stress (99m)Tc-tetrofosmin SPECT was evaluated in patients with known or suspected coronary artery disease. This study found that myocardial perfusion abnormalities detected by this method were associated with an increased risk of cardiac death, providing significant prognostic information beyond clinical and stress electrocardiographic data (Schinkel et al., 2002).
Use in Stress Testing
Another study compared different imaging methods, including dobutamine magnetic resonance imaging, for identifying hibernating myocardium in patients with coronary artery disease. The study concluded that dobutamine MRI is specific but insensitive in predicting myocardial functional recovery, highlighting its utility in certain cardiac evaluations (Gunning et al., 1998).
Hemodynamic Effects
The hemodynamic effects of dobutamine have been extensively studied. One study demonstrated that dobutamine significantly increases ventricular tachycardia events and heart rate in patients with decompensated congestive heart failure. This suggests its potential use in acute cardiac care, although with caution due to possible arrhythmic effects (Burger et al., 2002).
Cardiovascular Pharmacology
In the field of cardiovascular pharmacology, dobutamine has been recognized as a selective inotropic catecholamine. A study indicated its potential therapeutic value in managing cardiovascular failure associated with low cardiac output, particularly after myocardial infarction or open heart surgery (Jewitt et al., 1974).
Safety in Myocardial Perfusion Scintigraphy
A study on the safety of dobutamine-atropine stress myocardial perfusion scintigraphy concluded that this method is feasible for evaluating coronary artery disease with a safety profile comparable to that of dobutamine stress echocardiography. The presence of severe fixed perfusion abnormalities increased the risk of developing tachyarrhythmias during the test (Elhendy et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Tebutam, also known as Butam, is a synthetic chemical compound that primarily targets microtubule assembly in plants . It is used as a potent herbicide, indicating its primary role is to inhibit the growth of unwanted plants by disrupting their cellular structures .
Mode of Action
This compound acts selectively by inhibiting microtubule assembly . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell division, and facilitating intracellular transport. By inhibiting microtubule assembly, this compound disrupts these processes, leading to the death of the targeted plants .
Biochemical Pathways
By inhibiting microtubule assembly, this compound likely disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division .
Result of Action
The primary result of this compound’s action is the death of the targeted plants. By disrupting microtubule assembly, this compound inhibits cell division and growth, leading to the eventual death of the plant . This makes this compound an effective herbicide for controlling the growth of unwanted plants.
Biochemical Analysis
Biochemical Properties
Tebutam plays a significant role in biochemical reactions by inhibiting microtubule assembly, which is crucial for cell division and growth . It interacts with various enzymes and proteins involved in these processes. Specifically, this compound binds to tubulin, a protein that polymerizes to form microtubules, thereby preventing their assembly and leading to cell cycle arrest . This interaction disrupts the normal function of microtubules, which are essential for maintaining cell shape, intracellular transport, and chromosome segregation during mitosis.
Cellular Effects
This compound exerts its effects on various types of cells by disrupting microtubule dynamics, which are vital for cell division and intracellular transport . In plant cells, this compound inhibits the growth of weed species by preventing cell division, leading to their eventual death. In animal cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by interfering with microtubule-dependent processes . This disruption can lead to altered cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tubulin protein, thereby inhibiting microtubule polymerization . This inhibition prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. As a result, cells treated with this compound are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Additionally, this compound may affect other microtubule-associated proteins and enzymes, further disrupting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cells can vary over time. Initially, this compound causes rapid disruption of microtubule dynamics, leading to cell cycle arrest within a few hours of exposure . Over time, prolonged exposure to this compound can result in cellular degradation and apoptosis. The stability of this compound in laboratory conditions is relatively high, but it can degrade over extended periods, potentially reducing its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can cause mild disruptions in cellular processes without significant toxicity . At higher doses, this compound can lead to severe cellular damage, apoptosis, and adverse effects on organ function . Studies have shown that there is a threshold dose above which this compound’s toxic effects become pronounced, leading to significant health risks in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a herbicide. It is metabolized in plants and animals through various enzymatic reactions, including hydroxylation, dealkylation, and conjugation . These metabolic processes can lead to the formation of several metabolites, some of which may retain herbicidal activity. This compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on microtubules . The distribution of this compound within tissues can vary depending on the route of administration and the presence of transport proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus, where it interacts with microtubules and other cellular structures . The compound may be directed to specific compartments through targeting signals or post-translational modifications that influence its localization . The activity and function of this compound can be affected by its subcellular distribution, as it needs to be in proximity to its target proteins to exert its herbicidal effects .
Properties
IUPAC Name |
N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKCKKDSSSRYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041691 | |
Record name | Butam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35256-85-0 | |
Record name | Tebutam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35256-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebutam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-isopropyl-2,2-dimethylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEBUTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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